An In-depth Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide
An In-depth Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide
This guide provides a comprehensive overview of the chemical and physical properties of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a fluorinated aromatic compound of interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document details its synthesis, characterization, potential biological significance, and safety considerations.
Molecular and Physicochemical Properties
3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a derivative of benzamide featuring a difluorinated phenyl ring and a hydroxypropyl side chain. The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
Table 1: Core Properties of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide
| Property | Value | Source |
| CAS Number | 1156264-10-6 | [2][3] |
| Molecular Formula | C₁₀H₁₁F₂NO₂ | [2][3] |
| Molecular Weight | 215.20 g/mol | [1][3] |
| Predicted Boiling Point | 332.0 ± 42.0 °C | [2] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 13.07 ± 0.46 | |
| Appearance | Solid (predicted) | |
| Storage | Room temperature, dry conditions | [1] |
Synthesis and Mechanism
The synthesis of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide can be readily achieved through the acylation of 1-amino-2-propanol with 3,4-difluorobenzoyl chloride. This is a standard and efficient method for the formation of an amide bond.
Proposed Synthetic Protocol
This protocol is based on established methodologies for the synthesis of related N-substituted benzamides.[3]
Materials and Reagents:
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3,4-Difluorobenzoyl chloride
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1-Amino-2-propanol
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Triethylamine (or another suitable base)
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Dichloromethane (or another suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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In a round-bottom flask, dissolve 1-amino-2-propanol (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 3,4-difluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 3,4-Difluoro-N-(2-hydroxypropyl)benzamide.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons (3H) as multiplets in the range of 7.2-7.8 ppm. A broad singlet for the amide proton (NH). A multiplet for the CH proton of the propyl group adjacent to the hydroxyl group. Multiplets for the CH₂ group adjacent to the amide nitrogen. A doublet for the methyl (CH₃) group. A singlet for the hydroxyl (OH) proton. |
| ¹³C NMR | Aromatic carbons in the range of 115-165 ppm, with C-F couplings. A carbonyl carbon around 165-170 ppm. Carbons of the hydroxypropyl chain in the range of 20-70 ppm. |
| IR Spectroscopy | A broad O-H stretch around 3300-3500 cm⁻¹. An N-H stretch around 3300 cm⁻¹. A C=O (amide I) stretch around 1640-1660 cm⁻¹. An N-H bend (amide II) around 1530-1550 cm⁻¹. C-F stretches in the aromatic region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 215. A base peak corresponding to the fragmentation of the hydroxypropyl side chain. |
Potential Biological Activity and Applications
Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4] The introduction of fluorine atoms can further modulate these activities.
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Pharmaceutical Intermediate: 3,4-Difluoro-N-(2-hydroxypropyl)benzamide serves as a key intermediate in the synthesis of more complex biologically active molecules.[1] Its structure is suitable for further modification to target various receptors and enzymes.
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Central Nervous System (CNS) Applications: Fluorinated benzamides are being investigated for their potential in treating neurological disorders. It is plausible that this compound could be a precursor for agents targeting CNS receptors or enzymes.[1]
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Antimicrobial and Anti-inflammatory Potential: Preliminary assessments of similar compounds suggest potential anti-inflammatory and antimicrobial properties.[1] Further screening of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide and its derivatives in relevant biological assays is warranted.
Safety and Handling
Specific toxicology data for 3,4-Difluoro-N-(2-hydroxypropyl)benzamide is not available. However, based on the safety data for the general class of benzamides, the following precautions should be observed.
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General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Potential Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.
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Storage: Store in a tightly sealed container in a cool, dry place.
Metabolic Considerations
The metabolism of fluorinated pharmaceuticals is a complex area of study. The strong carbon-fluorine bond generally leads to increased metabolic stability compared to non-fluorinated analogues.[1] However, the presence of fluorine can also influence metabolic pathways in various ways. It is anticipated that the primary metabolic routes for 3,4-Difluoro-N-(2-hydroxypropyl)benzamide would involve oxidation of the propyl side chain and potential hydroxylation of the aromatic ring, although the difluoro substitution may hinder the latter.
Conclusion
3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. This guide provides a solid foundation for researchers and drug development professionals working with this and similar fluorinated benzamide derivatives.
References
- 1. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
